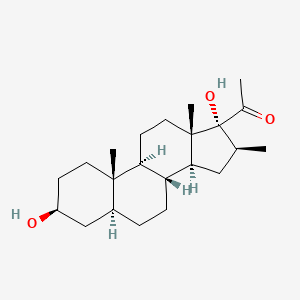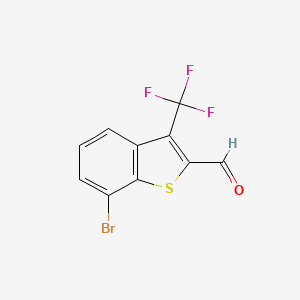
2-Hydroxy-5-methoxy-beta,beta-dimethyl-benzeneethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-methoxy-beta,beta-dimethyl-benzeneethanol is an organic compound with the molecular formula C₁₁H₁₆O₃ It is known for its unique structure, which includes a hydroxyl group, a methoxy group, and a dimethyl-substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methoxy-beta,beta-dimethyl-benzeneethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-5-methoxybenzaldehyde and isobutyraldehyde.
Condensation Reaction: The key step involves a condensation reaction between 2-hydroxy-5-methoxybenzaldehyde and isobutyraldehyde in the presence of a base such as sodium hydroxide. This reaction forms the intermediate compound.
Reduction: The intermediate compound is then subjected to reduction using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors to carry out the condensation and reduction reactions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-methoxy-beta,beta-dimethyl-benzeneethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-methoxybenzaldehyde or 2-hydroxy-5-methoxybenzoic acid.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
2-Hydroxy-5-methoxy-beta,beta-dimethyl-benzeneethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-methoxy-beta,beta-dimethyl-benzeneethanol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methoxybenzaldehyde: Shares the methoxy and hydroxyl groups but lacks the dimethyl substitution.
5-Hydroxy-2-methoxy-beta,beta-dimethyl-benzeneethanol: Similar structure but with different positioning of functional groups.
Uniqueness
2-Hydroxy-5-methoxy-beta,beta-dimethyl-benzeneethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H16O3 |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2-(1-hydroxy-2-methylpropan-2-yl)-4-methoxyphenol |
InChI |
InChI=1S/C11H16O3/c1-11(2,7-12)9-6-8(14-3)4-5-10(9)13/h4-6,12-13H,7H2,1-3H3 |
InChI Key |
OMXKYVRRAYQLOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C1=C(C=CC(=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Acetylamino)-2-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]benzoic Acid (Apremilast Benzoic Acid)](/img/structure/B15292178.png)
![2-[Bromo(difluoro)methyl]-5-fluoro-1,3-benzoxazole](/img/structure/B15292183.png)







![5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride](/img/structure/B15292216.png)



